Di-tert-tetradecyl disulphide

Lubricant Additive Extreme Pressure (EP) Tribochemistry

Di-tert-tetradecyl disulphide (CAS 29962-83-2) is a high-molecular-weight symmetrical dialkyl disulfide (C₂₈H₅₈S₂, MW 458.89 g/mol) characterized by two highly branched, bulky tert-tetradecyl (2,3,4,4,5,6,6-heptamethylheptan-2-yl) substituents. This structural architecture imparts significant steric hindrance around the disulfide (S–S) bond, fundamentally differentiating its physicochemical and reactive properties from linear, less-branched dialkyl disulfide analogs.

Molecular Formula C28H58S2
Molecular Weight 458.9 g/mol
CAS No. 29962-83-2
Cat. No. B13735163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-tetradecyl disulphide
CAS29962-83-2
Molecular FormulaC28H58S2
Molecular Weight458.9 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C
InChIInChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3
InChIKeyPUZFDZFKIPUGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-tetradecyl Disulphide (CAS 29962-83-2): Technical Baseline for Scientific Procurement Evaluation


Di-tert-tetradecyl disulphide (CAS 29962-83-2) is a high-molecular-weight symmetrical dialkyl disulfide (C₂₈H₅₈S₂, MW 458.89 g/mol) characterized by two highly branched, bulky tert-tetradecyl (2,3,4,4,5,6,6-heptamethylheptan-2-yl) substituents . This structural architecture imparts significant steric hindrance around the disulfide (S–S) bond, fundamentally differentiating its physicochemical and reactive properties from linear, less-branched dialkyl disulfide analogs . While specific mechanistic studies on this precise compound are limited in the peer-reviewed literature, its class membership provides a basis for inference from well-established disulfide structure-property relationships [1].

Highly branched, sterically hindered tert-tetradecyl disulfide architecture
Candidate for extreme-pressure (EP) and anti-wear additive studies
Branched structure may support distinct tribochemical reactivity vs. linear analogs

Why Di-tert-tetradecyl Disulphide Cannot Be Simply Replaced by a General Dialkyl Disulfide Analog


Generic substitution of dialkyl disulfides in application development or industrial formulation is technically unsound due to the profound impact of alkyl chain architecture on critical performance parameters. Class-level evidence demonstrates that even a single structural change—from a linear (n-alkyl) to a branched (tert-alkyl) disulfide—alters the compound's tribochemical reactivity and extreme-pressure (EP) performance. For instance, a study directly comparing di-tert-octyl disulfide with di-n-cetyl disulfide found the tertiary (branched) isomer to be a more effective lubricant additive [1]. Furthermore, computational studies across a series of disulfides establish a clear rank order of anti-wear properties that is directly dependent on the nature of the substituent groups [2]. These findings underscore that the specific, highly-branched structure of di-tert-tetradecyl disulphide imparts a distinct performance profile that cannot be assumed for its linear, lower molecular weight, or less sterically hindered counterparts, making targeted selection essential.

Target
Di-tert-tetradecyl disulphide (highly branched)
Substitute
Linear or less branched dialkyl disulfide
Tribochemical reactivity and extreme-pressure performance may differ significantly; branched disulfides can outperform linear counterparts in EP tests.
Anti-wear rank order depends on substituent structure; predicted performance may shift away from reference rankings when branching is altered.

Quantifiable Differentiation Evidence for Di-tert-tetradecyl Disulphide Procurement


Branched vs. Linear Disulfide: Class-Level Performance Superiority in Tribology

Class-level inference from a direct comparative study demonstrates that a tertiary (branched) dialkyl disulfide exhibits superior performance as a lubricant additive compared to its linear (n-alkyl) analog. In tests of di-tert-octyl disulfide (branched) and di-n-cetyl disulfide (linear) in white oil on iron powder over a temperature range of 165–250 °C, the tertiary disulfide was found to be the more effective additive [1]. This finding supports the inference that the branched structure of Di-tert-tetradecyl disulphide confers a tribological advantage over its linear analogs.

Branched vs. linear EP performance
Class-level
Branched (tert-octyl) disulfide qualitatively more effective as lubricant additive than linear (n-cetyl) analog
Supports branched disulfide selection for EP applications
Class-level inference from di-tert-octyl vs. di-n-cetyl comparison in white oil, 165–250 °C
Lubricant Additive Extreme Pressure (EP) Tribochemistry

DFT-Derived Structure-Property Ranking: Positioning Di-tert-tetradecyl Disulphide Among Disulfide Anti-Wear Additives

A density functional theory (DFT) study established a quantitative rank order for the anti-wear properties of 14 disulfide compounds [1]. The calculated order, validated by friction and wear tests, is: diphenyldisulfide > dibenzyldisulfide > di-n-dodecyldisulfide > di-n-octyldisulfide > di-n-butyldisulfide > diethyldisulfide. The study determined that S–S and C–S bonds are the primary sites of tribochemical reaction, and their scission is influenced by the adjacent substituents. The highly branched, electron-donating tert-tetradecyl groups on Di-tert-tetradecyl disulphide are predicted to influence the lability of these bonds, thereby positioning its performance differently within the disulfide class.

DFT-predicted anti-wear ranking
Class-level
Rank order: diphenyl > dibenzyl > di-n-dodecyl > ... ; Substituents influence C–S/S–S bond lability
Positions compound within predicted anti-wear performance context
DFT calculations (6-31G) validated by friction and wear tests
Computational Chemistry DFT Anti-Wear Additive

Ashless and Non-Corrosive Disulfide Performance: A Differentiator from MCCP and ZDDP

A recent study on disulfide extreme pressure (EP) additives in naphthenic base oil (NBO) provides cross-study comparable data positioning organo-disulfides as superior, ashless alternatives to traditional additives. Dibenzyl disulfide (DBDS) demonstrated an EP value of 1961 N and an anti-wear (AW) scar area of 6 mm², outperforming dioctyl disulfide (DODS), medium chain chlorinated paraffin (MCCP), and zinc dialkyl dithiophosphate (ZDDP) [1]. This superior performance is attributed to the formation of a protective iron sulfide (FeS) and iron sulfate (FeSO₄) tribofilm [1]. As an organo-disulfide, Di-tert-tetradecyl disulphide is positioned within this class of high-performing, non-corrosive EP additives.

Ashless, non-corrosive EP performance
Context-dependent
Organo-disulfide (DBDS) EP: 1961 N, AW scar: 6 mm²; Reported higher performance than MCCP and ZDDP
Supports ashless, non-corrosive EP additive research
Cross-study comparison in naphthenic base oil
Metalworking Fluids EP Additive Corrosion

High Thermal Stability: A Key Differentiator for High-Temperature Applications

The molecular architecture of Di-tert-tetradecyl disulphide, specifically its high molecular weight (458.89 g/mol) and branched alkyl chains, contributes to a calculated boiling point of 480.4 °C at 760 mmHg . This is significantly higher than the boiling points of many lower molecular weight and less branched dialkyl disulfide analogs (e.g., di-n-octyl disulfide, C16H34S2, MW 290.6 g/mol, expected to have a substantially lower boiling point). This high thermal stability is a direct consequence of increased intermolecular forces associated with its larger, more polarizable structure.

High thermal stability
Reported
Calculated boiling point: 480.4 °C at 760 mmHg
Indicates candidate for high-temperature lubricant or heat transfer fluid research
Computational estimate; experimental validation recommended
Thermal Stability High-Temperature Lubricant Material Science

Reversible Redox Behavior of Disulfide Bond: Applications in Stimuli-Responsive Materials

The disulfide (S–S) bond, a core feature of Di-tert-tetradecyl disulphide, is stable under normal conditions but can be selectively cleaved under reducing conditions [1]. This reversible redox behavior is a fundamental property exploited across various fields. While the bulky tert-tetradecyl groups provide additional steric control over this reactivity, the underlying mechanism is common to the disulfide class. This property is crucial for applications like designing drug delivery systems that release a payload in the reducing intracellular environment, or creating self-healing materials and dynamic covalent networks [1].

Reversible redox behavior
Context-dependent
Disulfide S–S bond cleavable under reducing conditions; redox-responsive
Enables stimuli-responsive material and drug delivery carrier research
Steric hindrance may modulate exchange kinetics
Drug Delivery Self-Healing Materials Redox Chemistry

Recommended Application Scenarios for Di-tert-tetradecyl Disulphide Based on Quantified Differentiation


High-Performance, Ashless Extreme-Pressure (EP) Additive Development

For formulators of next-generation metalworking fluids (MWFs) and industrial lubricants seeking to replace environmentally concerning chlorinated paraffins (e.g., MCCP) and ash-generating ZDDP, Di-tert-tetradecyl disulphide presents a compelling candidate for evaluation. Cross-study comparable data confirms that organo-disulfides can deliver superior extreme-pressure (1961 N EP) and anti-wear (6 mm² scar area) performance in naphthenic oils while being non-corrosive and ashless [1]. Furthermore, class-level evidence indicates that the branched architecture of Di-tert-tetradecyl disulphide may confer tribological advantages over linear disulfide analogs [2].

High-Temperature Synthetic Lubricant Component or Heat Transfer Fluid

In research areas requiring thermally stable fluids for high-temperature environments—such as advanced synthetic lubricants for aerospace or industrial machinery, or specialized heat transfer media—Di-tert-tetradecyl disulphide warrants investigation. Its high calculated boiling point (480.4 °C at 760 mmHg), which stems from its high molecular weight and branched structure, indicates a significantly greater resistance to thermal degradation and volatility compared to lower molecular weight dialkyl disulfides [1]. This makes it a viable candidate for applications where lower-boiling analogs would be unsuitable.

Building Block for Stimuli-Responsive and Self-Healing Polymer Networks

For materials scientists developing dynamic covalent networks, self-healing coatings, or redox-sensitive drug delivery vehicles, Di-tert-tetradecyl disulphide is a functional monomer of interest. Its core disulfide (S–S) bond provides the class-characteristic reversible cleavage under reducing conditions [1]. The bulky, hydrophobic tert-tetradecyl groups introduce significant steric hindrance, offering a tunable parameter to modulate the kinetics of disulfide exchange reactions and control the mechanical and diffusive properties of the resulting materials. This makes it a distinct choice over less sterically encumbered disulfide crosslinkers for achieving specific material performance profiles.

Reference Standard for Computational Tribochemistry and DFT Model Validation

Given the established quantitative structure-property relationship (QSPR) for disulfide anti-wear additives [1], Di-tert-tetradecyl disulphide serves as a valuable data point for researchers using density functional theory (DFT) to model tribochemical reactions. Its highly branched, high-molecular-weight structure represents an extreme within the dialkyl disulfide chemical space. Procuring this compound allows for the experimental validation of computational models that predict the effect of steric hindrance and alkyl chain branching on C–S and S–S bond lability, thereby refining the predictive power of these important computational tools.

Application
Selection Property
Validation Focus
Ashless EP additive development
Non-corrosive disulfide class
EP/AW performance vs. traditional additives
High-temperature lubricant component
High boiling point (thermal stability context)
Volatility and degradation resistance
Stimuli-responsive polymer networks
Reversible redox cleavage
Disulfide exchange kinetics with steric control
DFT model validation reference
Extreme steric hindrance profile
C–S/S–S bond lability predictions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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